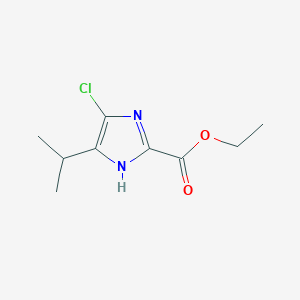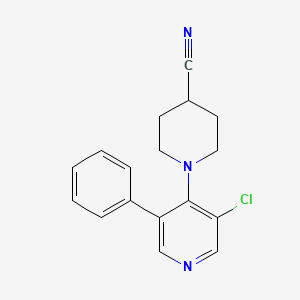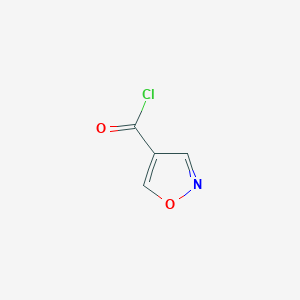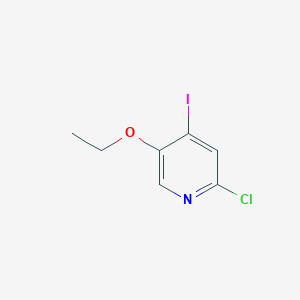
2-Chloro-5-ethoxy-4-iodopyridine
Vue d'ensemble
Description
2-Chloro-5-ethoxy-4-iodopyridine is a type of halo-substituted pyridine . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-ethoxy-4-iodopyridine is represented by the molecular formula C7H7ClINO . The average mass is 239.441 Da and the monoisotopic mass is 238.899857 Da .Physical And Chemical Properties Analysis
2-Chloro-5-ethoxy-4-iodopyridine is very slightly soluble (0.37 g/L at 25 ºC), with a density of 1.803±0.06 g/cm3 (20 ºC 760 Torr) .Safety and Hazards
2-Chloro-5-ethoxy-4-iodopyridine is considered hazardous. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled . It should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place with the container kept tightly closed .
Propriétés
Numéro CAS |
877133-33-0 |
|---|---|
Nom du produit |
2-Chloro-5-ethoxy-4-iodopyridine |
Formule moléculaire |
C7H7ClINO |
Poids moléculaire |
283.49 g/mol |
Nom IUPAC |
2-chloro-5-ethoxy-4-iodopyridine |
InChI |
InChI=1S/C7H7ClINO/c1-2-11-6-4-10-7(8)3-5(6)9/h3-4H,2H2,1H3 |
Clé InChI |
DQUKZKQWTLBMSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(C=C1I)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

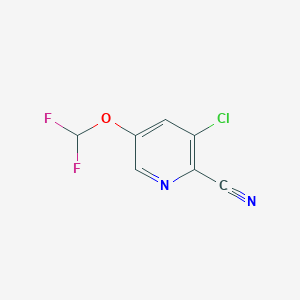

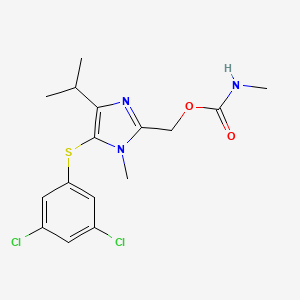

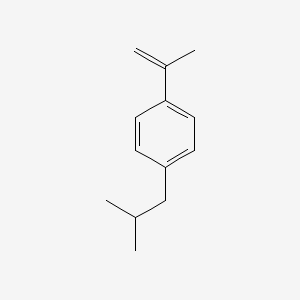

![[4-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl]acetonitrile](/img/structure/B8730698.png)

